2,6-Di-tert-butyl-4-nitrophenol

Biochemical Toxicology Mitochondrial Physiology Uncoupler Potency

Source high-purity 2,6-Di-tert-butyl-4-nitrophenol (DBNP) for critical research and industrial QC. Its unique steric and electronic profile—driven by ortho-tert-butyl groups—makes it irreplaceable for mitochondrial uncoupling studies, environmental tracing of fuel/lubricant combustion byproducts, and textile anti-yellowing QC. Ensure quantitative accuracy in your GC-MS/LC-MS workflows with a certified analytical standard. Do not substitute with unhindered nitrophenols.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 728-40-5
Cat. No. B147179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-4-nitrophenol
CAS728-40-5
Synonyms2,6-bis(1,1-Dimethylethyl)-4-nitrophenol;  4-Nitro-2,6-bis-(1,1-dimethylethyl)phenol;  4-Nitro-2,6-di-tert-butylphenol;  BAY 28589;  Bayer 28589;  NSC 81682
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-]
InChIInChI=1S/C14H21NO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3
InChIKeyFCGKUUOTWLWJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di-tert-butyl-4-nitrophenol (CAS 728-40-5) Procurement and Properties Overview


2,6-Di-tert-butyl-4-nitrophenol (DBNP/DTNP, CAS 728-40-5) is a nitroaromatic phenol characterized by a central phenolic ring with a para-nitro group and ortho-tert-butyl groups. It exists as a light-yellow to yellow solid with a molecular weight of 251.32 g/mol, melting point of 154-156°C, and predicted pKa of 7.17±0.40 . Its unique properties include a high degree of lipophilicity (logP ~4.42), making it a valuable compound in both environmental and biochemical research . DBNP is formed from the nitration of 2,6-di-tert-butylphenol, a common antioxidant additive in lubricants and fuels, and is thus a key marker for environmental and industrial processes [1].

Why 2,6-Di-tert-butyl-4-nitrophenol (DBNP) Cannot Be Replaced by Generic Nitrophenols


In procurement and research, substituting 2,6-di-tert-butyl-4-nitrophenol with other nitrophenols or antioxidant derivatives is not scientifically valid due to the compound's unique molecular conformation and resultant physicochemical and biological properties. The bulky 2,6-di-tert-butyl groups are not merely structural decorations; they critically alter the compound's acidity (pKa), lipophilicity (logP), and steric interactions. This specific substitution pattern differentiates DBNP from unhindered nitrophenols (e.g., 4-nitrophenol) and even from other substituted phenols (e.g., 2,4-dinitrophenol) [1]. This unique profile leads to quantifiable differences in biochemical activity—specifically its potency as an uncoupler of oxidative phosphorylation—and its analytical detectability and source specificity as an environmental marker [2].

Quantitative Differentiation of 2,6-Di-tert-butyl-4-nitrophenol Against Comparators


Potency as an Oxidative Phosphorylation Uncoupler: DBNP vs. 2,4-Dinitrophenol (2,4-DNP)

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is predicted to be a more potent uncoupler of oxidative phosphorylation than the classic uncoupler 2,4-dinitrophenol (2,4-DNP). This is based on a comparison of their physicochemical properties that govern passive diffusion across biological membranes. DBNP has a higher degree of lipophilicity and a pKa value of 6.8, which is much closer to the physiological pH of 7.4 than the pKa of 2,4-DNP (4.09) [1].

Biochemical Toxicology Mitochondrial Physiology Uncoupler Potency

Environmental Occurrence as a Unique Marker of Fuel and Lubricant Combustion: DBNP Formation from BHT and 2,6-DTBP

2,6-Di-tert-butyl-4-nitrophenol (DBNP) serves as a specific and quantifiable marker of combustion from diesel fuels and lubricating oils containing the antioxidants 2,6-di-tert-butylphenol (2,6-DTBP) or butylated hydroxytoluene (BHT). In studies of diesel fuel combustion, particulate matter samples from fuel spiked with 2,6-DTBP or 4-methyl-2,6-DTBP produced significantly higher levels of DBNP than unspiked control samples, confirming its formation pathway [1]. In environmental monitoring, DBNP has been detected in European surface waters at an average concentration of 17 ng/L (range 2].

Environmental Forensics Air Quality Monitoring Combustion By-products

Enhanced Acidity: DBNP vs. Unhindered 4-Nitrophenol

The presence of the two bulky ortho-tert-butyl groups in DBNP dramatically alters its acid-base chemistry. It has been demonstrated that 2,6-di-tert-butyl-4-nitrophenol is a stronger acid than its unhindered parent compound, 4-nitrophenol, in 35 mole-% ethanol [1]. This is a direct quantifiable effect of steric inhibition of resonance, where the tert-butyl groups force the nitro group out of the plane of the aromatic ring, weakening the conjugation and making the phenolic proton more labile.

Physical Organic Chemistry Acid-Base Properties Structure-Activity Relationship

Synthesis Yield Optimization for DBNP: Baseline for Process Economics

The synthesis of DBNP is well-characterized and can be optimized for high yield, a critical factor for procurement cost and large-scale research. A foundational synthesis from 2,6-di-tert-butylphenol using NO2 in hexane yielded 75% of high-purity DBNP by preventing co-precipitation of by-products [1]. Further optimization using orthogonal design experiments achieved a higher yield of 81.7% under specific conditions: 30% HNO3 concentration, a 1:1.5 molar ratio of 2,6-di-tert-butylphenol to HNO3, 10-hour reaction time, and 30°C temperature [2].

Process Chemistry Synthetic Methodology Cost Analysis

Role as a Specific Textile Yellowing Agent: DBNP (DTNP) in Phenolic Yellowing Tests

2,6-Di-tert-butyl-4-nitrophenol (DTNP) is the specific chemical agent responsible for phenolic yellowing in textiles, a phenomenon where BHT-based antioxidants in packaging materials react with nitrogen oxides to form DTNP, which then migrates to and yellows alkaline textiles. A validated LC-MS method for detecting DTNP in textile test materials has been established, demonstrating a linear response in the range of 0.05 μg/mL to 0.4 μg/mL (r=0.9995) and a limit of detection (LOD) of 0.025 μg/mL [1].

Textile Chemistry Quality Control Analytical Method Development

Acute Oral Toxicity Profile: DBNP LD50 in Rats

The acute oral toxicity of 2,6-di-tert-butyl-4-nitrophenol (DBNP) has been quantified, with an LD50 of 80 mg/kg in rats reported in more recent studies [1], which contrasts with earlier findings. This represents a significant revision from an older literature value of 500 mg/kg [2]. This updated data is crucial for accurate hazard classification and safe handling protocols.

Toxicology Safety Assessment Risk Management

Procurement-Driven Application Scenarios for 2,6-Di-tert-butyl-4-nitrophenol (DBNP)


Environmental Forensic Marker Sourcing for Air and Water Pollution Studies

Research groups investigating the environmental fate of fuel and lubricant antioxidants require a high-purity analytical standard of 2,6-di-tert-butyl-4-nitrophenol. As established, DBNP is a unique combustion by-product of BHT and 2,6-DTBP [1]. Its detection in environmental samples, quantified at levels as low as 17 ng/L in surface waters, serves as a specific fingerprint for this pollution source [2]. Procurement of a certified DBNP standard is therefore non-negotiable for accurate quantification by GC-MS or LC-MS, enabling reliable source apportionment and environmental risk assessment.

Textile Quality Control: Mitigating Phenolic Yellowing in Manufacturing

Textile manufacturers and testing laboratories need DBNP (DTNP) as a reference standard to implement quality control protocols for preventing phenolic yellowing. A validated LC-MS method with a limit of detection of 0.025 μg/mL has been specifically developed for this application, allowing for the quantitative assessment of DTNP on fabrics and packaging materials [3]. Sourcing DBNP of known and high purity is essential for calibrating instruments and validating test results, which directly informs decisions on material selection and storage to prevent costly product defects and customer complaints.

Biochemical Research on Mitochondrial Uncoupling and Bioenergetics

Scientists studying mitochondrial physiology, metabolic diseases, or toxicology require specific uncouplers of oxidative phosphorylation. The physicochemical profile of DBNP—particularly its pKa of 6.8 and high lipophilicity—predicts it to be a more potent uncoupler than the commonly used 2,4-dinitrophenol (pKa 4.09) due to enhanced membrane permeability at physiological pH [4]. This makes DBNP a valuable tool for researchers needing a potent uncoupler for in vitro studies, where lower effective concentrations can improve experimental windows and reduce solvent or vehicle artifacts.

Synthetic Chemistry and Process Development as a Key Intermediate

Chemists engaged in the synthesis of complex molecules, such as functionalized antioxidants or pharmaceuticals, may utilize DBNP as a valuable building block. Its synthesis from 2,6-di-tert-butylphenol is well-documented, with yields optimized up to 81.7% under specific conditions [5]. For procurement, this established synthetic route and yield data provide a baseline for evaluating the cost-effectiveness of sourcing DBNP from a vendor versus in-house production. Furthermore, DBNP's distinct reactivity, governed by the sterically hindered phenol and activated para-nitro group, offers unique regioselective opportunities not available with simpler nitrophenols [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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